molecular formula C9H12O2 B14738855 2H-Pyran-2-one, 6-butyl- CAS No. 5247-94-9

2H-Pyran-2-one, 6-butyl-

Cat. No.: B14738855
CAS No.: 5247-94-9
M. Wt: 152.19 g/mol
InChI Key: RIUOGGHOXPPJGK-UHFFFAOYSA-N
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Description

Significance of 2H-Pyran-2-one Scaffolds in Chemical Research

The importance of the 2H-pyran-2-one framework is twofold, stemming from its prevalence in nature and its utility in the laboratory.

The 2H-pyran-2-one motif is a common feature in a wide range of natural products that exhibit significant biological activities. researchgate.netresearchgate.net These compounds, isolated from various natural sources, have demonstrated properties including anticancer, antimicrobial, anti-inflammatory, and neurotoxic effects. researchgate.netrsc.org The pyran-2-one ring's structure is a key component of larger, more complex molecules like coumarins and flavonoids, which are known for their diverse pharmacological applications. epa.govrsc.org

Table 1: Examples of Natural Products Containing the 2H-Pyran-2-one Scaffold

Natural ProductBiological Activity
LuteoreticulinAntibiotic
SalinipyronesCytotoxic
DaunomycinoneAnticancer

This table is for illustrative purposes and does not represent an exhaustive list.

In addition to their natural occurrence, 2H-pyran-2-ones are highly valued as intermediates in organic synthesis. epa.govumich.edu Their unique chemical structure, featuring multiple reactive sites, allows them to participate in a variety of chemical reactions. epa.gov This makes them ideal starting materials for the construction of more complex molecules, including a wide range of heterocyclic and carbocyclic systems. umich.edu The reactivity of the pyran-2-one ring enables chemists to build diverse molecular architectures, contributing to the development of new therapeutic agents and materials. epa.govresearchgate.net

Overview of 6-Alkyl-2H-Pyran-2-ones as a Class of Research Interest

The subclass of 6-alkyl-2H-pyran-2-ones, which includes 2H-Pyran-2-one, 6-butyl-, has garnered specific attention from the scientific community. tandfonline.comnih.gov Research in this area has focused on the synthesis of these compounds and the exploration of their potential applications. The length and nature of the alkyl chain at the 6-position can significantly influence the molecule's physical and biological properties.

Studies have explored various methods for synthesizing 6-alkyl-2H-pyran-2-ones, aiming for efficient and versatile routes to these compounds. tandfonline.comresearchgate.net The interest in this class of molecules is driven by their potential as bioactive agents and as key intermediates for the synthesis of other valuable compounds. tandfonline.comcapes.gov.br For instance, research has investigated the role of alkyl-substituted 2H-furo[2,3-c]pyran-2-ones, which share a structural similarity, as germination stimulants found in smoke. nih.gov

Table 2: Research Highlights of 6-Alkyl-2H-Pyran-2-ones

Research FocusKey FindingsReference
SynthesisDevelopment of general methods for the preparation of various 6-alkyl-2H-pyran-2-ones. tandfonline.com
Natural OccurrenceIdentification of alkyl-substituted pyranones in natural sources like smoke. nih.gov
Synthetic UtilityUse as precursors for more complex molecular structures. capes.gov.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5247-94-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

6-butylpyran-2-one

InChI

InChI=1S/C9H12O2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3

InChI Key

RIUOGGHOXPPJGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC(=O)O1

Origin of Product

United States

Synthetic Methodologies for 2h Pyran 2 One, 6 Butyl and Analogues

Chemical Synthesis Approaches

The construction of the 2H-pyran-2-one scaffold can be achieved through several strategic synthetic routes. These methods often rely on the formation of key C-C and C-O bonds to build the heterocyclic ring system. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions

Cyclization reactions represent a fundamental and widely employed strategy for synthesizing the 2H-pyran-2-one ring. These methods typically involve the intramolecular ring closure of a suitably functionalized acyclic precursor.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or an alcohol, are a cornerstone of pyranone synthesis. wikipedia.org The Knoevenagel condensation, in particular, is a prevalent method for accessing the 1-oxatriene precursors that readily cyclize to form 2H-pyrans. nih.gov This strategy typically involves the reaction of a 1,3-dicarbonyl compound with an activated aldehyde or ketone. nih.gov For the synthesis of a 6-butyl substituted pyranone, this would involve a precursor that introduces the butyl group at the appropriate position.

Another powerful approach is the one-pot reaction of alkanones with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and hippuric acid in the presence of acetic anhydride, which yields 3-benzoylamino-2H-pyran-2-ones. umich.eduresearchgate.net By selecting an appropriate alkanone, such as heptan-2-one, this method could be adapted to produce analogues with a butyl group at the 6-position. Furthermore, an efficient synthesis of 6-substituted α-pyrones has been demonstrated through the addition-elimination reaction between benzyl (B1604629) ketone derivatives and dimethyl methoxymethylenemalonate, followed by an acid-catalyzed condensation step. organic-chemistry.org

Table 1: Overview of Condensation Reactions for 2H-Pyran-2-one Synthesis
Reaction TypePrecursorsKey Reagents/ConditionsProduct TypeReference
Knoevenagel/Electrocyclization1,3-Dicarbonyl compound + EnalsPyridineBicyclic 2H-pyrans nih.gov
One-Pot CondensationAlkanones + DMFDMA + Hippuric AcidAcetic Anhydride3-Benzoylamino-2H-pyran-2-ones umich.eduresearchgate.net
Addition-Elimination/CondensationBenzyl Ketone Derivatives + Dimethyl methoxymethylenemalonateAcid-catalyzed6-Substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones organic-chemistry.org

Thermal activation provides another effective pathway for the synthesis of the 2H-pyran-2-one ring, most notably through the 6π-electrocyclization of a (Z,Z)-dienone, also known as a 1-oxatriene. nih.gov The stability of the resulting pyranone relative to its acyclic isomer is a critical factor in these reactions.

A notable example involves the treatment of a silyl (B83357) ketene (B1206846) with an alkoxide catalyst, leading to the formation of a trimeric intermediate. acs.org Upon heating, this intermediate undergoes a thermally induced rearrangement to afford a highly functionalized 2-pyranone. acs.org The proposed mechanism for this transformation involves a 1,5-hydride shift followed by a 6-exo-dig cyclization. acs.org For the parent 2H-pyran-2-one, a classical method involves the pyrolysis of coumalic acid or its salts over copper, which induces decarboxylation and ring formation. orgsyn.org

Table 2: Examples of Thermal Cyclization for 2H-Pyran-2-one Synthesis
PrecursorConditionsMechanismProductReference
Silyl Ketene-derived TrimerHeating in 1,4-dioxane1,5-Hydride Shift, 6-exo-dig CyclizationHighly functionalized 2-pyranone acs.org
Coumalic AcidPyrolysis over CopperDecarboxylation/Cyclization2H-Pyran-2-one orgsyn.org
(Z,Z)-Dienones (1-Oxatrienes)Thermal6π-Electrocyclization2H-Pyrans nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules like 2H-pyran-2-ones. mdpi.com These strategies are prized for their operational simplicity and ability to rapidly generate molecular diversity.

A variety of MCRs have been developed for pyran synthesis. For instance, fused pyran systems, such as pyrano[2,3-d]pyrimidines, are readily synthesized through the one-pot reaction of barbituric acid, various aldehydes, and malononitrile. rsc.org While this produces a fused system, the underlying pyran ring formation via Knoevenagel condensation, Michael addition, and intramolecular cyclization is a relevant and adaptable strategy. mdpi.com A direct and versatile synthesis of functionalized 2H-pyrans has also been achieved through a copper-catalyzed three-component reaction of an oxirane, a terminal alkyne, and a malonate derivative, which proceeds via a 6-exo-dig cyclization pathway. researchgate.net

Table 3: Multicomponent Strategies for Pyran Ring Synthesis
ComponentsCatalyst/ConditionsProduct TypeReference
Aryl Aldehydes + Malononitrile + Barbituric AcidEthanol, 25 °C or Catalyst (e.g., WELPSA)Tetrahydro-2H-pyranopyrimidines rsc.org
Oxirane + Alkyne + MalonateCu(I) catalystFunctionalized 2H-pyrans researchgate.net
Alkanones + DMFDMA + Hippuric AcidAcetic Anhydride3-Benzoylamino-2H-pyran-2-ones umich.eduresearchgate.net
N-methyl thio nitroetheneamine + β-ketoester + Aromatic AldehydesZnCl2, 120 °C, solvent-freePyran analogues mdpi.com

Diels-Alder Cycloaddition Approaches to Pyranones

While the Diels-Alder reaction is famously used to react 2H-pyran-2-ones as dienes, certain cycloaddition strategies can also be employed to construct the pyranone ring itself. nih.govrsc.org These methods often involve the reaction of a 1,3-diene equivalent with a dienophile that contains the necessary functionality to form the lactone ring.

More direct cycloaddition routes to the pyranone core have been developed using transition metal catalysis. An efficient synthesis of α-pyrones is achieved through the rhodium-catalyzed oxidative coupling of substituted acrylic acids with alkynes. acs.org Another innovative approach is a ruthenium-catalyzed [3+2+1] cycloaddition, which combines a silylalkyne, carbon monoxide, and a vinyl ketone to assemble the 2H-pyran-2-one ring system. acs.org These methods represent advanced strategies for pyranone construction through formal cycloaddition pathways.

Table 4: Cycloaddition Approaches for the Synthesis of 2H-Pyran-2-ones
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Oxidative CouplingSubstituted Acrylic Acids + Alkynes(Cp*RhCl2)2 / Ag2CO3α-Pyrones acs.org
[3+2+1] CycloadditionSilylalkyne + Carbon Monoxide + Vinyl KetoneRu3(CO)12α-Pyrones acs.org

Oxidative Rearrangement Techniques

Oxidative processes that induce molecular rearrangement can be harnessed to synthesize 2H-pyran-2-ones from various precursors. These methods often involve the oxidation of a substrate to a reactive intermediate that subsequently cyclizes or rearranges to the target pyranone.

A classic example is the synthesis of the parent 2H-pyran-2-one from its saturated analogue, 5,6-dihydro-2H-pyran-2-one. orgsyn.org This transformation is achieved through bromination with N-bromosuccinimide (NBS) to form an intermediate bromo-lactone, followed by dehydrobromination using a base like triethylamine (B128534) to install the double bond and yield the final α-pyrone. orgsyn.org

More complex oxidative transformations have also been reported. For instance, a selective and tunable approach for the synthesis of hydroxylated oxaheterocycles begins with the epoxidation of 5-acyl-4-pyrones. acs.org The resulting epoxides are reactive intermediates that can undergo a base-catalyzed ring-opening process. Specifically, the reaction of 2-carbethoxy-4-pyrone epoxides with an alcohol in the presence of potassium carbonate leads to functionalized 6-acyl-5-hydroxy-2-pyrones. acs.org This method demonstrates how an oxidative step can facilitate a rearrangement to generate a new, highly substituted 2-pyranone scaffold. acs.org

Table 5: Oxidative Methods for 2H-Pyran-2-one Synthesis
PrecursorReagents/ConditionsDescriptionProduct TypeReference
5,6-Dihydro-2H-pyran-2-one1. NBS, Benzoyl Peroxide 2. TriethylamineOxidative bromination followed by elimination2H-Pyran-2-one orgsyn.org
5-Acyl-2-carbethoxy-4-pyrone epoxideK2CO3, AlcoholBase-catalyzed oxidative ring-opening and rearrangement6-Acyl-5-hydroxy-2-pyrones acs.org

Acylation and Subsequent Ring Closure

A key strategy for synthesizing 6-substituted-2H-pyran-2-ones involves the acylation of a suitable precursor followed by an intramolecular cyclization reaction. This method provides a direct route to the pyranone ring system.

One notable example involves the synthesis of 6-pentyl-2H-pyran-2-one, a compound with a characteristic coconut aroma. psu.edu A synthetic route to this compound utilizes the cyclization of a keto-acid intermediate. psu.edu Specifically, the reaction of dipentylcadmium with ethyl 4-(chloroformyl)butyrate forms a keto-acid which then cyclizes to yield the dihydropyrone. psu.edu Subsequent dehydrogenation affords the desired 6-pentyl-2H-pyran-2-one. psu.edu

Another approach to pyran-2-one synthesis involves the ring-closing metathesis (RCM) of homoallylic acrylates. This method has been successfully employed to create various alkyl-substituted six-membered lactones. nih.gov The choice of catalyst is crucial and depends on the substitution pattern of the acrylate. For instance, less substituted acrylates can be cyclized using a first-generation Grubbs catalyst, while more substituted variants require a second-generation catalyst. nih.gov This methodology has been applied to the synthesis of racemic tobacco constituents, highlighting its utility in preparing complex pyranone derivatives. nih.gov

Domino reactions offer an efficient pathway to highly substituted 2H-pyrans. For example, the condensation of methyl coumalate with active methylene (B1212753) compounds can produce a range of 2,3,5,6-tetrasubstituted 2H-pyrans through a sequence of reactions including a 1,6-Michael addition, a 6π-electrocyclic ring opening, a nih.govrsc.org-hydride transfer, decarboxylation, and a final 6π-electrocyclization. nih.gov

A three-component reaction involving an oxirane, an alkyne, and a malonate, catalyzed by copper, presents another versatile method for constructing functionalized 2H-pyrans. researchgate.net This reaction proceeds through a 6-exo-dig cyclization pathway, initiated by the attack of a copper acetylide on the oxirane to form a homopropargylic alcohol intermediate. researchgate.net

Starting MaterialsKey Reaction TypeProductCatalyst/ReagentsRef
Dipentylcadmium, Ethyl 4-(chloroformyl)butyrateAcylation, Cyclization, Dehydrogenation6-Pentyl-2H-pyran-2-one- psu.edu
Homoallylic acrylatesRing-Closing MetathesisAlkyl-substituted pentenolidesGrubbs catalyst (1st or 2nd gen) nih.gov
Methyl coumalate, Active methylene compoundsDomino Reaction2,3,5,6-tetrasubstituted 2H-pyrans- nih.gov
Oxirane, Alkyne, MalonateThree-component reaction, 6-exo-dig cyclizationFunctionalized 2H-pyran-5-carboxylatesCopper researchgate.net

Stereoselective Synthesis of Pyranone Derivatives

The development of stereoselective methods is crucial for accessing chiral pyranone derivatives, which are important building blocks for various natural products.

One approach focuses on the stereospecific cyclization of acyclic precursors. For example, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol have been synthesized through a (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization of (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol. mdpi.com These precursors are themselves derived from the corresponding enantiomers of linalool. mdpi.com

Another powerful technique is the inverse-electron-demand hetero-Diels–Alder (IEDHDA) reaction. A highly stereoselective synthesis of complex 6/7/6-fused heterocyclic systems has been achieved using an internal redox reaction/IEDHDA sequence. rsc.org This method allows for the one-pot construction of multiple stereocenters with high control over the stereoselectivity. rsc.org

The Horner-Wadsworth-Emmons reaction has been utilized for the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones. mdpi.com The key intermediates, 3-diethoxyphosphoryltetrahydropyran-4-ones, were prepared via the stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones, with the addition occurring preferentially via an axial attack. mdpi.com

Asymmetric synthesis of 6-bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones has also been reported, demonstrating the ability to introduce chirality at the C6 position of the pyranone ring. nih.gov

PrecursorKey ReactionProductCatalyst/ReagentsKey FeatureRef
(R)- and (S)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-olStereospecific Cyclization(S)- and (R)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol(+)-10-Camphorsulfonic acidEnantioselective synthesis from chiral pool starting materials. mdpi.com
Alkenylidene barbiturates with an allyl benzyl ether moietyInternal redox reaction/IEDHDA6/7/6-fused heterocyclesSc(OTf)₃, 2,2'-bipyridineHigh stereocontrol in constructing complex fused systems. rsc.org
3-Diethoxyphosphoryldihydropyran-4-onesMichael Addition, Horner-Wadsworth-Emmons2,6-Disubstituted trans-3-methylidenetetrahydropyran-4-onesGilman or Grignard reagentsStereoselective introduction of substituents on the pyranone ring. mdpi.com
Aryl-substituted precursorsAsymmetric Synthesis6-Bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-onesNot specifiedEnantioselective synthesis of C6-substituted pyranones. nih.gov

Enzymatic and Biocatalytic Syntheses (from microorganisms)

Enzymatic and biocatalytic methods offer green and highly selective alternatives for the synthesis of pyranones. Microorganisms, particularly fungi of the Trichoderma genus, are known producers of 6-pentyl-2H-pyran-2-one.

Trichoderma viride and Trichoderma harzianum have been identified as producers of 6-pentyl-2H-pyran-2-one. psu.edu The production of this compound by T. viride is influenced by the carbon source available in the fermentation medium. psu.edu This suggests that the biosynthetic pathway can be modulated by controlling the culture conditions. psu.edu In T. harzianum, 6-pentyl-2H-pyran-2-one is produced as a co-metabolite with 6-pentenyl-2H-pyran-2-one. psu.edu

Lipases are another class of enzymes that have been successfully employed in the synthesis of chiral pyranone precursors. A large-scale resolution of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol was achieved using the opposite enantioselectivity of Novozym® 435 lipase (B570770) and lipase AK in an acetylation reaction. mdpi.com This enzymatic resolution provided both enantiomers of the alcohol in high enantiomeric purity, which were then used for the stereoselective synthesis of linaloyl oxide enantiomers. mdpi.com

Recent advances in biocatalysis have also explored the use of enzymes for asymmetric hydrogen-atom transfer (HAT) reactions. acs.org While not directly applied to 6-butyl-2H-pyran-2-one in the cited literature, these methods, which can involve photoenzymatic catalysis or cooperative bimetallic systems, represent a promising future direction for the stereoselective synthesis of pyranones and other chiral molecules. acs.org

Microorganism/EnzymeSubstrate/PrecursorProductKey FindingsRef
Trichoderma virideCarbon source in fermentation media6-Pentyl-2H-pyran-2-oneProduction is dependent on the carbon source. psu.edu
Trichoderma harzianumNot specified6-Pentyl-2H-pyran-2-one, 6-Pentenyl-2H-pyran-2-oneCo-production of two related pyranones. psu.edu
Novozym® 435 lipase, Lipase AKRacemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanolEnantiomers of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanolOpposite enantioselectivity allows for efficient kinetic resolution. mdpi.com

Chemical Transformations and Reactivity of 2h Pyran 2 One, 6 Butyl Derivatives

Reactions Involving the Pyranone Ring System

The reactivity of the 6-butyl-2H-pyran-2-one ring is dictated by its electronic properties. The conjugated carbonyl group enhances its electrophilicity, making it susceptible to various nucleophilic and cycloaddition reactions. researchgate.net

Oxidation Reactions

The oxidation of alkyl-substituted pyranones can lead to a variety of products, depending on the oxidant and reaction conditions. Strong oxidation can result in the cleavage of the pyranone ring. For instance, chemical oxidation using hydroxyl (HO•) or sulfate (B86663) (SO4•-) radicals can lead to ring-opening. nih.govresearchgate.net This process is thought to involve radical addition to the ring, followed by reaction with oxygen to form a bicyclic peroxy intermediate that subsequently undergoes cleavage. nih.govresearchgate.net This can yield a variety of smaller, oxygenated products such as oxoenals and oxodials. nih.govresearchgate.net

In some cases, oxidation can be more selective. For example, the oxidation of related pyrone systems has been shown to proceed via an oxidative cyclization of precursor enediones. nih.gov This suggests that under controlled conditions, specific oxidative transformations on the 6-butyl-2H-pyran-2-one ring or its precursors are possible, potentially leading to the introduction of further functionality.

Reduction Reactions to Dihydropyranones and Tetrahydropyranones

The reduction of the 2H-pyran-2-one ring system can yield either dihydropyranones or tetrahydropyranones, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for achieving these transformations.

The partial reduction of the conjugated double bond system leads to the formation of 6-butyl-5,6-dihydro-2H-pyran-2-one. uni.lunih.gov Further reduction can saturate the remaining double bond within the ring, yielding 6-butyl-tetrahydro-2H-pyran-2-one. nih.gov These saturated and partially saturated derivatives have different chemical properties and can be used as intermediates in further synthetic steps.

ProductIUPAC NameCAS NumberMolecular Formula
6-butyl-5,6-dihydro-2H-pyran-2-one2-butyl-2,3-dihydropyran-6-one16400-70-7C9H14O2
(R)-6-butyl-tetrahydro-2H-pyran-2-one(6R)-6-butyloxan-2-one99461-67-3C9H16O2

Nucleophilic Addition and Ring-Opening/Rearrangement Reactions

The electrophilic nature of the 2H-pyran-2-one ring makes it susceptible to nucleophilic attack. researchgate.net These reactions can either involve addition to the ring or lead to ring-opening and subsequent rearrangement, providing a powerful tool for the synthesis of a variety of other cyclic and acyclic compounds. escholarship.org

The reaction of 2H-pyran-2-one derivatives with nitrogen-containing nucleophiles is a well-established method for the synthesis of nitrogen-containing heterocycles. researchgate.net The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions. beilstein-journals.org

Primary and secondary amines can react with the pyranone ring, often leading to ring-opening. This occurs via a nucleophilic attack at the C6 or C2 position of the pyranone ring. The resulting intermediate can then undergo rearrangement to form various nitrogen-containing compounds. researchgate.netresearchgate.net For instance, reaction with ammonia (B1221849) or primary amines can lead to the formation of pyridones, where the oxygen of the pyranone ring is replaced by a nitrogen atom. beilstein-journals.org

The versatility of the 2H-pyran-2-one scaffold extends to its ability to be transformed into a wide array of other heterocyclic systems. escholarship.orgescholarship.org These transformations often proceed through a nucleophilic ring-opening mechanism, followed by recyclization. escholarship.org

For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. researchgate.netbeilstein-journals.org The specific outcome of these reactions is often influenced by the substitution pattern on the pyranone ring and the reaction conditions employed. beilstein-journals.org Furthermore, 2-pyrones can act as dienes in Diels-Alder reactions, allowing for the construction of complex bicyclic systems. nih.govuwl.ac.uk

ReactantProduct
2H-Pyran-2-one derivative + AmmoniaPyridone
2H-Pyran-2-one derivative + HydrazinePyrazole
2H-Pyran-2-one derivative + HydroxylamineIsoxazole

Electrophilic Substitution on the Pyranone Ring

While nucleophilic reactions are more common for 2-pyrones, electrophilic substitution reactions on the pyranone ring can also occur, although they are less frequent. The electron-rich nature of the diene system allows for reactions with certain electrophiles.

For instance, bromination of 2-aryl-6-(trifluoromethyl)-4-pyrones has been achieved, leading to the formation of 5-bromo derivatives. nih.gov This suggests that halogenation of 6-butyl-2H-pyran-2-one at the C3 or C5 position may be possible under suitable conditions. Such reactions would provide a route to functionalized pyranones that can be used in further synthetic transformations, such as cross-coupling reactions. nih.gov

Functionalization and Derivatization Strategies of the Butyl Side Chain and Ring

The presence of both an alkyl side chain and a reactive heterocyclic core in 6-butyl-2H-pyran-2-one offers multiple avenues for chemical modification. These modifications are crucial for synthesizing analogs with tailored properties and for constructing more complex molecular architectures.

Direct functionalization of the butyl side chain of 6-butyl-2H-pyran-2-one through alkylation or acylation is challenging due to the unactivated nature of the sp³ C-H bonds. However, strategies involving radical-mediated reactions can be envisioned. For instance, allylic bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the allylic position of the pyranone ring system if unsaturation is present, or on the alkyl chain under specific conditions, which can then be used as a handle for subsequent alkylation or acylation reactions. masterorganicchemistry.comyoutube.com

More commonly, functionalization is achieved by utilizing a starting material that already contains a reactive group on the side chain, which is then used to build the desired alkyl or acyl derivative.

Reaction TypeReagents and ConditionsExpected Product
Radical BrominationN-Bromosuccinimide (NBS), Initiator (e.g., AIBN), CCl₄, refluxBrominated butyl side chain
Nucleophilic SubstitutionAlkyl/Acyl halide, BaseAlkylated/Acylated product

Table 1: Plausible, though not explicitly documented for the title compound, reactions for the functionalization of the butyl side chain.

The pyranone ring can undergo electrophilic halogenation. The positions most susceptible to attack are typically the electron-rich carbons. For 2H-pyran-2-ones, the 3- and 5-positions are often reactive towards electrophiles. The use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst or under UV irradiation can lead to the selective introduction of a halogen atom onto the pyranone core. masterorganicchemistry.comorgsyn.orgorganic-chemistry.org This halogenated intermediate is a key precursor for further functionalization via cross-coupling reactions.

A general procedure for the bromination of a 2H-pyran-2-one derivative involves dissolving the substrate in a suitable solvent like carbon tetrachloride, adding NBS and a radical initiator such as benzoyl peroxide, and refluxing the mixture. orgsyn.org The progress of the reaction can be monitored by the disappearance of the starting material.

PositionReagentConditionsProduct
3- or 5-positionN-Bromosuccinimide (NBS)Radical initiator (e.g., benzoyl peroxide), CCl₄, reflux3-Bromo- or 5-Bromo-6-butyl-2H-pyran-2-one
3- or 5-positionN-Chlorosuccinimide (NCS)Radical initiator, suitable solvent, heat/light3-Chloro- or 5-Chloro-6-butyl-2H-pyran-2-one

Table 2: General conditions for the halogenation of the 2H-pyran-2-one core, based on reactions with analogous compounds.

The halogenated derivatives of 6-butyl-2H-pyran-2-one are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. organic-chemistry.orgwikipedia.orglibretexts.org This reaction allows for the formation of new carbon-carbon bonds by coupling the halo-pyranone with an organostannane reagent in the presence of a palladium catalyst. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups and has been widely applied in the synthesis of complex molecules. organic-chemistry.orglibretexts.org

For instance, a 3-bromo-6-butyl-2H-pyran-2-one could be coupled with various organostannanes (e.g., aryltributylstannane, vinyltributylstannane) to introduce new substituents at the 3-position of the pyranone ring. The reaction typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and is carried out in an inert solvent like toluene (B28343) or DMF at elevated temperatures. harvard.edu

SubstrateCoupling PartnerCatalystLigand (if any)SolventTemperature (°C)
3-Bromo-6-butyl-2H-pyran-2-oneAryl-SnBu₃Pd(PPh₃)₄-Toluene80-110
5-Iodo-6-butyl-2H-pyran-2-oneVinyl-SnBu₃Pd₂(dba)₃PPh₃DMF60-100

Table 3: Representative conditions for Stille cross-coupling reactions involving halo-pyranones, based on general literature procedures.

Photochemical Reactions of Pyranones

2H-Pyran-2-ones are known to undergo a variety of photochemical reactions upon irradiation with UV light. These reactions can lead to the formation of structurally diverse and complex molecules through isomerization, cycloaddition, and dimerization processes.

In the absence of a trapping agent, the excited state of a 2H-pyran-2-one can react with a ground-state molecule to form a dimer. These photodimerization reactions can proceed through various pathways, including [2+2] and [4+4] cycloadditions, leading to different isomeric products. The specific outcome of the photodimerization is influenced by factors such as the solvent, the concentration of the substrate, and the wavelength of the light used for irradiation. For many pyranone derivatives, photodimerization is a common process observed upon prolonged exposure to UV light. nih.gov

Reaction TypeConditionsProduct Type
[2+2] PhotocycloadditionUV irradiation, presence of an alkeneCyclobutane-fused lactone
[4+4] PhotodimerizationUV irradiation, concentrated solutionDimeric cage-like structures
[2+2] PhotodimerizationUV irradiation, specific sensitizersCyclobutane-bridged dimers

Table 4: General photochemical reactions of 2H-pyran-2-ones.

Spectroscopic Characterization and Structural Elucidation of 2h Pyran 2 One, 6 Butyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to determine the precise connectivity of atoms within the molecule.

One-Dimensional NMR (¹H and ¹³C) for Primary Structural Data

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and connectivity of hydrogen and carbon atoms in a molecule. For 6-alkyl-2H-pyran-2-one systems, characteristic chemical shifts (δ) are observed for the pyranone ring and the alkyl substituent.

¹H NMR: The protons on the α,β-unsaturated lactone ring are typically found in the downfield region due to the deshielding effects of the double bonds and the electron-withdrawing carbonyl group. The protons of the butyl group appear in the upfield aliphatic region.

¹³C NMR: The carbon atoms of the pyranone ring also exhibit characteristic chemical shifts. The carbonyl carbon (C-2) is the most downfield signal, typically appearing around δ 160-165 ppm. The olefinic carbons (C-3, C-4, C-5, and C-6) resonate in the δ 100-150 ppm range, while the carbons of the butyl chain are found in the upfield region (δ 10-40 ppm). ipb.pt

Table 1: Typical ¹H and ¹³C NMR Data for 6-Alkyl-2H-Pyran-2-one Analogues Data is representative and collated from typical values for α,β-unsaturated lactones and alkyl chains. Exact values for the title compound may vary.

¹H NMR Data¹³C NMR Data
Positionδ (ppm)Multiplicity, J (Hz)Positionδ (ppm)
H-3~6.2d, J ≈ 9.5C-2~162.0
H-4~7.5dd, J ≈ 9.5, 6.0C-3~120.0
H-5~6.1d, J ≈ 6.0C-4~145.0
H-1'~2.5t, J ≈ 7.5C-5~105.0
H-2'~1.6sextet, J ≈ 7.5C-6~150.0
H-3'~1.4sextet, J ≈ 7.5C-1'~33.0
H-4'~0.9t, J ≈ 7.5C-2'~30.0
C-3'~22.0
C-4'~13.8

Two-Dimensional NMR Experiments (COSY, HMBC, HSQC) for Connectivity and Structural Confirmation

While 1D NMR provides primary data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For 2H-Pyran-2-one, 6-butyl-, COSY would show correlations between adjacent protons, confirming the connectivity within the pyranone ring (H-3 with H-4, and H-4 with H-5) and along the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). For example, it would show a cross-peak connecting the ¹H signal at ~6.2 ppm to the ¹³C signal at ~120.0 ppm, confirming these correspond to H-3 and C-3, respectively. This is crucial for assigning each carbon and its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). It is instrumental in connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of 2H-Pyran-2-one, 6-butyl- would include:

Correlations from the H-1' protons of the butyl group to C-5 and the key quaternary carbon C-6 of the pyranone ring, unequivocally linking the alkyl chain to the ring.

Correlations from the olefinic proton H-5 to carbons C-3, C-4, and C-6.

Correlations from the olefinic proton H-3 to the carbonyl carbon C-2 and to C-5.

Application of Mosher Ester Analysis for Absolute Configuration

For chiral analogues of 2H-pyran-2-one, such as those with a saturated ring (e.g., (R)-6-butyltetrahydro-2H-pyran-2-one), determining the absolute configuration at the stereocenter is critical. The Mosher ester analysis is a widely used NMR method for this purpose. nih.govumn.edu

The method involves reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two different diastereomeric esters. mdpi.comspringernature.com The ¹H NMR spectra of these two diastereomers are then compared.

The underlying principle relies on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a predictable, conformation-dependent manner. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the original carbinol carbon, the absolute configuration can be deduced. mdpi.comlibretexts.org If the Δδ values are positive for protons on one side of the stereocenter and negative for those on the other, the absolute configuration can be reliably assigned based on the established conformational model of the Mosher esters. umn.edu

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high precision. acs.org It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. nih.govresearchgate.net For 2H-Pyran-2-one, 6-butyl- (molecular formula C₉H₁₂O₂), the calculated exact mass is 152.08373 Da. HRMS analysis would typically be performed on a protonated molecule [M+H]⁺ (calculated m/z 153.09101) or a sodium adduct [M+Na]⁺ (calculated m/z 175.07300). An experimental mass measurement that matches one of these calculated values to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. Data for a close analogue, 6-pentyl-2H-pyran-2-one, shows an exact mass of 166.0994, which would be observed as an [M+H]⁺ ion at m/z 167.1066 in an HRMS experiment. massbank.eu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. udel.edu For 2H-Pyran-2-one, 6-butyl-, the key absorptions confirm the presence of the α,β-unsaturated lactone system and the alkyl chain. spcmc.ac.in

The most prominent feature is the strong absorption band for the lactone carbonyl (C=O) stretching vibration, which for a six-membered α,β-unsaturated lactone, typically appears in the range of 1715-1750 cm⁻¹. spcmc.ac.in Conjugation with the double bond lowers the frequency compared to a saturated lactone. Stretching vibrations for the C=C bonds within the ring are expected around 1600-1680 cm⁻¹. Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the ring appear above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the butyl group appear just below 3000 cm⁻¹. The presence of two bands in the carbonyl region can sometimes be observed due to Fermi resonance, a phenomenon common in unsaturated lactones. researchgate.netcdnsciencepub.com

Table 2: Characteristic IR Absorption Frequencies for 2H-Pyran-2-one, 6-butyl-

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Intensity
C-H StretchOlefinic (sp²)3010 - 3100Medium
C-H StretchAliphatic (sp³)2850 - 2960Medium-Strong
C=O Stretchα,β-Unsaturated Lactone1715 - 1750Strong
C=C StretchConjugated Alkene1600 - 1680Variable
C-O StretchEster1050 - 1250Strong

X-ray Diffraction Analysis for Crystalline Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The analysis of the positions and intensities of these spots allows for the calculation of the electron density map of the molecule, and from this, the atomic positions can be determined with high precision.

For instance, in the structural analysis of a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, single-crystal X-ray diffraction was successfully used to establish its molecular structure. researchgate.netresearchgate.net The study revealed that the molecule exists in the endo isomer form and that the single crystal is a racemate of the two enantiomeric endo stereomers. researchgate.netresearchgate.net This level of detail is crucial for understanding the compound's properties and potential interactions.

Another relevant example is the crystallographic study of 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile. researchgate.net The X-ray diffraction data for this compound provided precise unit cell dimensions, the space group, and the final R-factor, all of which contribute to a complete structural description. researchgate.net

A representative table of crystallographic data that could be obtained for an analogue of 2H-Pyran-2-one, 6-butyl- is presented below. This data is based on findings for similar pyran structures.

ParameterValue for Analogue A¹Value for Analogue B²
Chemical FormulaC₉H₁₄O₃C₂₆H₁₇NO₃
Formula Weight170.20399.42
Crystal SystemTriclinicMonoclinic
Space GroupP-1Cc
a (Å)6.30820.044
b (Å)8.54010.7294
c (Å)8.8789.4232
α (°)84.3390
β (°)84.8691.689
γ (°)70.2690
Volume (ų)447.132025.6
Z24
Density (calculated) (g/cm³)1.1601.309
R-factor (%)-3.60

Table 1. Representative Crystallographic Data for 2H-Pyran-2-one Analogues. ¹Data adapted from the study of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. researchgate.netresearchgate.net ²Data from the study of 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile. researchgate.net

Chiroptical Measurements (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment

When a molecule is chiral, meaning it is non-superimposable on its mirror image, techniques that are sensitive to this three-dimensional arrangement are necessary to determine its absolute configuration. researchgate.net Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used for this purpose. researchgate.netnih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the atoms and chromophores within the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations for each possible stereoisomer, the absolute configuration can be unambiguously assigned. researchgate.netrsc.org

The process typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Quantum-Chemical Calculations: For each conformer, the ECD spectrum is calculated using methods like Time-Dependent Density Functional Theory (TD-DFT).

Spectral Comparison: The calculated spectra of the different stereoisomers are compared with the experimental spectrum. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration of the molecule.

This method has been successfully applied to determine the stereochemistry of various natural products and chiral molecules. nih.gov For chiral analogues of 2H-Pyran-2-one, 6-butyl-, which may exist as (R) or (S) enantiomers if a stereocenter is present, ECD would be an invaluable tool.

A hypothetical ECD data table for a chiral 2H-Pyran-2-one, 6-butyl- analogue is shown below to illustrate the expected results. The signs and wavelengths of the Cotton effects are characteristic of a specific stereoisomer.

StereoisomerExperimental λmax (nm) [Δε (L·mol⁻¹·cm⁻¹)]Calculated λmax (nm) [Δε (L·mol⁻¹·cm⁻¹)]Assignment
(R)-analogue225 [+5.2], 260 [-3.1]228 [+6.1], 258 [-3.5]Consistent
(S)-analogue228 [-6.1], 258 [+3.5]Inconsistent

Table 2. Hypothetical ECD Data for Stereochemical Assignment of a Chiral 2H-Pyran-2-one, 6-butyl- Analogue. The table illustrates how the comparison between experimental and calculated spectra for each enantiomer leads to the assignment of the absolute configuration.

Theoretical and Computational Chemistry Studies of 2h Pyran 2 One, 6 Butyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the behavior of organic molecules. These calculations provide a fundamental understanding of molecular properties by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For molecules like 2H-pyran-2-one and its derivatives, DFT is employed to calculate various properties that shed light on their stability and chemical reactivity. mdpi.comsemanticscholar.org Common approaches involve using functionals like B3LYP and CAM-B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. mdpi.comsemanticscholar.org

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) are crucial descriptors derived from DFT calculations that help in understanding and predicting a molecule's reactivity. mdpi.com

The MEP surface maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule. semanticscholar.org This map indicates where a molecule is susceptible to electrostatic interactions, with negatively charged regions (typically colored red or yellow) being prone to electrophilic attack and positively charged regions (blue) being susceptible to nucleophilic attack. mdpi.com In studies of 2H-pyran-2-one analogues, MEP analysis has been used to identify key molecular sites for interaction. mdpi.com

The ALIE indicates the average energy required to remove an electron from any point in the space of a molecule. researchgate.net It is a reliable descriptor for predicting the most probable sites for electrophilic attacks, as regions with lower ALIE values are more susceptible to losing an electron. semanticscholar.org For aromatic and heterocyclic systems, ALIE provides site-specific predictions for chemical reactions. researchgate.net Computational studies on related pyran-2-one structures have utilized ALIE to reveal molecular sites sensitive to electrophilic attack. mdpi.comsemanticscholar.org

Computational MethodBasis SetProperty CalculatedApplication
DFT (B3LYP)6-31G(d,p)Molecular Electrostatic Potential (MEP)Identifies electron-rich/deficient sites for predicting interactions. mdpi.com
DFT (B3LYP)6-31G(d,p)Average Local Ionization Energy (ALIE)Predicts molecular sites susceptible to electrophilic attack. mdpi.comsemanticscholar.org

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical fragments. DFT calculations are frequently used to predict BDE values, which are critical for assessing the stability of a molecule. mdpi.com Specifically, the Bond Dissociation Energy for hydrogen abstraction (H-BDE) is a key parameter for predicting a compound's sensitivity towards autoxidation. mdpi.comsemanticscholar.org

Molecular sites with H-BDE values in the range of 70–85 kcal/mol are often considered susceptible to autoxidation, a process that can lead to the formation of potentially genotoxic impurities during storage. mdpi.com In a computational study on derivatives synthesized from 2H-pyran-2-ones, the H-BDE values were calculated to identify which compounds might be unstable. One derivative, labeled RS-6, was found to have an H-BDE value of approximately 83 kcal/mol, indicating it could be prone to autoxidation. semanticscholar.org

Derivative StudiedH-BDE Value (kcal/mol)Implication
RS-1, RS-2, RS-3, RS-4, RS-5> 85Not significantly susceptible to autoxidation. mdpi.com
RS-6~83Potentially susceptible to autoxidation. semanticscholar.org

Computational studies are essential for predicting the outcome of chemical reactions where multiple products can be formed. Regioselectivity refers to the preference of a reaction to occur at one molecular site over another, while stereochemistry relates to the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. khanacademy.org

For the 2H-pyran-2-one skeleton, DFT calculations can elucidate the mechanisms and selectivity of various transformations, such as cycloaddition reactions. researchgate.net For instance, in silyl-Prins cyclizations leading to dihydropyran derivatives, computational analysis has shown that the high stereoselectivity observed is due to the preferential pseudoequatorial conformation of substituents in the transition state to minimize steric repulsion. mdpi.com DFT calculations revealed a low energy barrier (2.7 kcal/mol) for a transition state leading to a chair conformation of the resulting heterocycle, explaining the observed product's stereochemistry. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum mechanical calculations, particularly DFT, have become a powerful tool for predicting NMR chemical shifts (¹H and ¹³C) with increasing accuracy. nih.gov These predictions are invaluable for confirming molecular structures and assigning stereochemistry, especially for complex or conformationally flexible molecules. nih.gov

The typical process involves first performing a conformational search to identify low-energy conformers of the molecule. Then, NMR chemical shifts are calculated for each stable conformer. By comparing the computationally predicted shifts with experimental data, often using statistical methods like the DP4+ probability, the most likely structure in solution can be determined. nih.gov While direct computational NMR studies on 2H-Pyran-2-one, 6-butyl- are not prominent in the reviewed literature, this methodology is widely applied to pyran analogues and other complex organic molecules to resolve structural ambiguities. beilstein-journals.orgnih.gov

The biological activity and reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. Computational methods, especially DFT, are used to calculate the energies of different possible conformers (e.g., chair, boat, twist conformations for cyclic systems) to determine their relative stability. researchgate.net

For pyran-based structures, DFT calculations can corroborate experimental findings from X-ray crystallography and solution-state NMR. beilstein-journals.org Studies on halogenated pyran analogues of D-talose, for example, used DFT to confirm that the molecules preferentially adopt a chair-like (⁴C₁) conformation, despite potential 1,3-diaxial repulsions between substituents. beilstein-journals.orgnih.gov The calculations provide the relative energies, enthalpies, and free energies of various conformers, allowing for the prediction of the most populated and thus most stable, molecular shape. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing detailed insights into the dynamic behavior of molecules over time. For derivatives of 2H-pyran-2-one, these simulations are instrumental in understanding their interactions at a molecular level, which is crucial for their application in various scientific fields. By simulating the intricate dance of atoms and molecules, researchers can predict and analyze properties that are often challenging to measure experimentally.

Investigations of Solvent Interactions and Solubility Parameters

The interaction of a compound with its solvent environment is fundamental to its solubility, stability, and bioavailability. MD simulations offer a window into these interactions for 2H-pyran-2-one and its analogs. mdpi.comamrita.edu Computational studies combining Density Functional Theory (DFT) calculations with MD simulations have been performed to understand the global and local reactivity properties of synthesized derivatives of 2H-pyran-2-one. mdpi.comsemanticscholar.org

These simulations typically model the compound in a solvent, often water, to observe how the molecules interact. semanticscholar.org For a series of 2H-pyran-2-one derivatives, MD simulations were run for 10 nanoseconds at a temperature of 300 K and normal pressure, treating the water solvent with a simple point charge (SPC) model. semanticscholar.org Such studies calculate key parameters like interaction energies and the formation of hydrogen bonds. amrita.edusemanticscholar.org For instance, investigations into several 2H-pyran-2-one analogs revealed varying interaction energies with water, ranging from approximately 63 kcal/mol to nearly 77 kcal/mol. semanticscholar.org It was observed that most of these derivatives formed an average of about three hydrogen bonds with surrounding water molecules. semanticscholar.org

Furthermore, MD simulations are employed to predict the compatibility of these compounds with various excipients by calculating solubility parameters. mdpi.comamrita.edu For example, it was determined that polyvinylpyrrolidone could be a highly compatible polymer for certain 2H-pyran-2-one derivatives based on their calculated solubility parameters. mdpi.comamrita.edu

Table 1: Interaction of 2H-Pyran-2-one Analogs with Water from MD Simulations semanticscholar.org
Molecule IDInteraction Energy with Water (kcal/mol)Average Number of Hydrogen Bonds with Water
RS-1~63~3
RS-2~63~3
RS-3~77~3
RS-4~77>3
RS-5~70~3
RS-6~63~3

Protein-Ligand Interaction Studies (e.g., Molecular Docking for biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. sciepub.commdpi.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For compounds related to 2H-Pyran-2-one, 6-butyl-, molecular docking has been used to explore their biological potential.

A prominent example is the study of 6-pentyl-2H-pyran-2-one (6PP), a close structural analog of the 6-butyl derivative. mdpi.com This compound has demonstrated antifungal activities, and molecular docking was employed to identify its potential molecular targets in the pathogenic oomycete Peronophythora litchii. mdpi.com The study investigated the binding affinities of 6PP with several proteins related to the Target of Rapamycin (TOR) pathway, a crucial signaling pathway for cell growth and metabolism. mdpi.com

The docking analysis revealed strong binding interactions between the 6PP ligand and various protein targets. mdpi.com The primary forces governing these interactions were identified as hydrogen bonding, van der Waals forces, and conjugate bonding. mdpi.com The calculated binding affinities indicated a stable binding, suggesting these proteins are potential targets for the compound's biological activity. mdpi.com Such studies are foundational for the rational design of more potent and specific inhibitors. sciepub.com

Table 2: Binding Affinities of 6-pentyl-2H-pyran-2-one (6PP) with Protein Targets from P. litchii mdpi.com
Protein TargetBinding Affinity (kcal/mol)
PlYY1-5.43
g12953.t1 (Cytochrome C)-5.70
g125.t1 (Spm1)-7.42
g2677.t1 (rhoH12)-7.00

Elucidation of Reaction Mechanisms via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the intricate pathways of chemical reactions. These theoretical studies provide insights into transition states, activation energies, and reaction kinetics, which are often difficult to obtain through experimental means alone.

For the 2H-pyran-2-one scaffold, computational studies have been instrumental in understanding its participation in cycloaddition reactions. researchgate.net An experimental and computational DFT study of the Diels-Alder (DA) reaction between various 2H-pyran-2-ones and non-symmetrically substituted alkynes was conducted. researchgate.net The calculations revealed that the reaction does not proceed through a concerted mechanism but rather a polar and asynchronous two-step mechanism, which is characteristic of a polar Diels-Alder (P-DA) reaction. researchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions and designing new synthetic routes.

Beyond cycloadditions, computational methods are used to explore other reaction pathways. For instance, the tautomerization of a substituted 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one was investigated using DFT calculations at the B3LYP/6-311G** level. scifiniti.com The study characterized the different tautomeric forms and calculated their relative energies and populations in different solvents, demonstrating that the 4-hydroxy enol tautomer is the dominant form. scifiniti.com Such computational approaches provide a deep understanding of the structural and electronic properties that govern the reactivity of the 2H-pyran-2-one ring system.

Biological Activity and Mechanistic Investigations of 2h Pyran 2 One, 6 Butyl and Analogues Non Clinical Focus

Antifungal Activities and Underlying Mechanisms

The compound 2H-pyran-2-one, 6-butyl-, and its close analogues, particularly 6-pentyl-2H-pyran-2-one (6-PP), have demonstrated significant antifungal properties. These compounds, often isolated from Trichoderma species, are recognized for their potential as biocontrol agents against a variety of plant pathogenic fungi.

Inhibition of Fungal Growth and Pathogenesis

Research has shown that 6-pentyl-2H-pyran-2-one (6-PP), a compound structurally similar to 2H-pyran-2-one, 6-butyl-, possesses broad-spectrum antifungal activity. mdpi.com It has been shown to inhibit the growth of numerous phytopathogenic fungi, including Sclerotinia sclerotiorum, Cronartium ribicola, Fusarium oxysporum, Fusarium moniliforme, Verticillium dahliae, Aspergillus flavus, and Aspergillus niger. mdpi.com Studies on an analogue, 4-methyl-6-butyl-alpha-pyrone, also confirmed its efficacy against several fungal pathogens. nih.gov

The inhibitory effects are dose-dependent. For instance, in a study on Fusarium oxysporum, 25 mg/L of 6-PP in a nutrient solution led to a 70% inhibition of fungal growth. nih.gov The compound not only curtails vegetative growth but also interferes with pathogenic development, making it a multifaceted inhibitor. nih.gov The volatile nature of these compounds allows for their application as fumigants, effectively inhibiting fungal growth without direct contact. mdpi.com

FungusInhibitorEffectReference
Peronophythora litchii6-pentyl-2H-pyran-2-one (6-PP)Significant oomyticidal activities mdpi.comnih.gov
Sclerotinia sclerotiorum6-pentyl-2H-pyran-2-one (6-PP)Antifungal activity mdpi.com
Fusarium oxysporum6-pentyl-2H-pyran-2-one (6-PP)70% growth inhibition at 25 mg/L nih.gov
Aspergillus flavus6-pentyl-2H-pyran-2-one (6-PP)Antifungal activity, suppression of aflatoxin B1 researchgate.net
Sclerotium rolfsii4-methyl-6-butyl-alpha-pyroneMycelial growth inhibition (ED50 at 15-50 µg/mL) nih.gov
Rhizoctonia bataticola4-methyl-6-butyl-alpha-pyroneMycelial growth inhibition (ED50 at 15-50 µg/mL) nih.gov
Pythium aphanidermatum4-methyl-6-butyl-alpha-pyroneMycelial growth inhibition (ED50 at 15-50 µg/mL) nih.gov

Molecular Targets and Signaling Pathways (e.g., TOR pathway)

Recent investigations into the mechanism of action of 6-PP have pinpointed the Target of Rapamycin (TOR) signaling pathway as a key molecular target in the oomycete Peronophythora litchii. mdpi.comnih.gov Transcriptomic analysis of P. litchii treated with 6-PP revealed significant upregulation of genes related to the TOR pathway, such as PlCytochrome C and the transcription factor PlYY1. mdpi.comnih.gov Conversely, genes that negatively regulate the TOR pathway, including PlSpm1 and PlrhoH12, were downregulated. mdpi.comnih.gov

Protein-ligand binding studies have confirmed stable affinities between the 6-PP ligand and these regulatory proteins. mdpi.comnih.gov The activation of PlYY1 expression by 6-PP appears to positively regulate TOR-related responses, which in turn significantly impacts the vegetative growth and virulence of P. litchii. mdpi.comnih.gov Deletion of the PlYY1 gene resulted in reduced vegetative growth, sporangium production, and pathogenicity, further solidifying the role of this pathway in the antifungal action of 6-PP. mdpi.comnih.gov

Effects on Fungal Reproductive Structures (e.g., sporangia, zoospores)

The inhibitory effects of 6-PP extend to the reproductive structures of fungi, which are crucial for disease propagation. In Peronophythora litchii, 6-PP has been shown to strongly suppress the germination of sporangia. researchgate.net Furthermore, it affects zoospore release and encystment, which are critical stages in the lifecycle of many oomycetes. mdpi.comnih.gov Studies on PlYY1 gene-deleted mutants, which mimic the effect of 6-PP on the TOR pathway, showed a significant reduction in sporangium production and zoospore release. mdpi.comnih.gov This indicates that by targeting the TOR pathway, 6-PP effectively cripples the reproductive capacity of the pathogen.

Fungal StructureOrganismInhibitorEffectReference
SporangiaPeronophythora litchii6-pentyl-2H-pyran-2-one (6-PP)Inhibition of germination, reduced production mdpi.comnih.govresearchgate.net
ZoosporesPeronophythora litchii6-pentyl-2H-pyran-2-one (6-PP)Reduced release and encystment mdpi.comnih.gov
MyceliumVarious fungi4-methyl-6-butyl-alpha-pyroneGrowth inhibition nih.gov

Role in Induced Systemic Resistance in Plants

Beyond its direct antifungal effects, 6-PP, a volatile organic compound produced by Trichoderma species, can also induce systemic resistance in plants. nih.gov This indirect mechanism of action involves the activation of plant defense pathways, preparing the plant to better withstand pathogen attacks.

Research on Arabidopsis thaliana has shown that 6-PP regulates root architecture by modulating auxin transport and signaling, as well as involving the ethylene-response modulator EIN2. nih.govresearchgate.net This interaction at the root level can trigger a systemic defense response throughout the plant. While the primary focus of many studies is the direct antifungal action, the ability of 6-PP to prime the plant's immune system is a critical aspect of its biocontrol potential. nih.govdntb.gov.ua

Antimicrobial Properties (Antibacterial and Antiviral)

While the primary focus of research on 2H-pyran-2-one, 6-butyl- and its analogues has been on their antifungal activities, some studies have explored their broader antimicrobial properties.

Activity against Specific Bacterial Strains

The antibacterial activity of 6-PP appears to be more selective compared to its broad-spectrum antifungal effects. While some studies have reported no significant antibacterial activity against several bacterial strains, others have shown inhibitory effects against specific bacteria. researchgate.net

One notable finding is the activity of 6-PP against Staphylococcus aureus, with a reported minimal inhibitory concentration (MIC) of 100 µg/mL. researchgate.net Electron microscopy of S. aureus treated with sub-MIC levels of 6-PP revealed morphological changes, including the formation of bleb-like structures on the outer surface and detachment of the plasma membrane from the cell wall. researchgate.net This suggests that, at least in some bacteria, 6-PP can disrupt cell envelope integrity.

Bacterial StrainInhibitorEffectMICReference
Staphylococcus aureus6-pentyl-2H-pyran-2-one (6-PP)Inhibitory activity, morphological changes100 µg/mL researchgate.net

Information regarding the antiviral properties of 2H-pyran-2-one, 6-butyl- is limited. However, some patents list pyran-2-one derivatives, including 6-butyl substituted compounds, as having potential utility in the treatment of retroviruses such as HIV. mdpi.com These documents suggest a role as HIV proteinase inhibitors, though specific data on the 6-butyl derivative is not detailed. mdpi.com

Anticancer and Cytotoxic Potential

The 2H-pyran-2-one scaffold and its derivatives have emerged as a significant area of interest in the development of novel anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, operating through diverse and complex mechanisms.

Interaction with Biological Targets (e.g., α-tubulin, enzymes, receptors)

A key mechanism through which certain 2H-pyran-2-one analogues exert their anticancer effects is by targeting the microtubule cytoskeleton, a critical component for cell division. Pironetin (B1678462), a natural product containing a dihydropyrone ring, is a potent inhibitor of tubulin assembly. nih.govresearchgate.netnih.gov Structural studies have revealed that pironetin covalently binds to cysteine-316 (Cys316) of α-tubulin. nih.govnih.govresearchgate.net This interaction perturbs the T7 loop and helix H8 of α-tubulin, which are crucial for the formation of longitudinal contacts between tubulin dimers, thereby inhibiting microtubule formation. nih.govnih.gov This covalent modification of α-tubulin represents a distinct mechanism compared to many other microtubule-targeting agents that bind to β-tubulin. nih.gov

The binding site for pironetin on α-tubulin is a buried pocket formed by residues from several beta-strands (S1, S4, S5, S8, S10) and helix H7. researchgate.net The interaction is stabilized by van der Waals contacts and weak hydrogen bonds. researchgate.net The specific covalent bond with Cys316 is achieved through a Michael addition reaction. nih.gov This detailed understanding of the pironetin-α-tubulin interaction provides a foundation for the rational design of new α-tubulin targeting anticancer drugs. nih.govnih.gov

It is important to note that not all pyran-2-one derivatives interact with tubulin. Some synthetic analogues of pironetin with modifications to the side chain and lactone ring did not show any interaction with tubulin. researchgate.net This highlights the structural specificity required for this biological activity.

Molecular Mechanisms of Action (e.g., signaling pathway modulation)

Beyond direct interaction with structural proteins like tubulin, 2H-pyran-2-one derivatives employ a variety of molecular mechanisms to induce cytotoxicity in cancer cells.

One significant mechanism is the induction of apoptosis, or programmed cell death. For instance, a series of newly synthesized 6-acrylic phenethyl ester-2-pyranone derivatives, designed by combining the scaffolds of caffeic acid phenethyl ester (CAPE) and styryl-2-pyrone, have shown promising antitumor activity. nih.gov One potent derivative, designated as 5o, was found to induce apoptosis in HeLa cells, as evidenced by the appearance of a sub-G0/G1 peak in cell cycle analysis. nih.gov This compound also caused cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.gov

Another avenue of investigation involves the modulation of key signaling pathways. For example, 6-pentyl-2H-pyran-2-one (6PP) has been shown to affect the Target of Rapamycin (TOR) pathway in the oomycete Peronophythora litchii. mdpi.com While this study focused on an agricultural pathogen, the TOR pathway is a highly conserved regulator of cell growth and metabolism in eukaryotes, including humans, and is a major target in cancer therapy. mdpi.com In this context, 6PP treatment led to the upregulation of TOR pathway-related genes. mdpi.com Molecular docking studies indicated a strong binding affinity of 6PP to proteins involved in this pathway. mdpi.com

Furthermore, some pyran-2-one derivatives may exert their cytotoxic effects through the generation of reactive oxygen species (ROS) and subsequent DNA damage. While not directly focused on 2H-pyran-2-one, 6-butyl-, broader research into compounds like menadione, which can be considered a structural alert, shows that they can induce DNA double-strand breaks (DSBs). mdpi.com This suggests a potential mechanism for some pyran-based compounds.

Anti-inflammatory Effects

Several analogues of 2H-pyran-2-one have demonstrated significant anti-inflammatory properties. For example, the tetrahydropyran (B127337) derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727), referred to as LS20, has been shown to possess both analgesic and anti-inflammatory effects. rjpbr.comnih.govbenthamdirect.com

The anti-inflammatory action of LS20 is linked to the inhibition of pro-inflammatory cytokine production. rjpbr.comnih.govbenthamdirect.com In an air pouch model of inflammation, LS20 reduced leukocyte migration and decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). rjpbr.comnih.govbenthamdirect.com This suggests that the compound interferes with the signaling cascade that leads to the inflammatory response. The study also indicated that the analgesic effects of LS20 involve the opioid system. rjpbr.combenthamdirect.com

Caffeic acid phenethyl ester (CAPE), a natural compound that has served as a structural basis for the design of some pyran-2-one derivatives, is well-known for its anti-inflammatory activities. nih.gov This provides a rationale for exploring the anti-inflammatory potential of pyran-2-one analogues. Additionally, tetrahydronaphthalene-cored compounds, which can be synthesized from 2H-pyran-2-ones, are known for their anti-inflammatory activities. mdpi.com

Enzyme Inhibition Studies (e.g., cholinesterase)

The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Some pyran derivatives have been investigated for their potential as cholinesterase inhibitors.

While direct studies on 2H-pyran-2-one, 6-butyl- are limited in this area, research on related structures provides insights. For instance, rivastigmine (B141), a carbamate (B1207046) inhibitor of both AChE and BChE, is used in the treatment of Alzheimer's and Parkinson's disease. mdpi.com Although structurally distinct from a simple 2H-pyran-2-one, its mechanism involves pseudo-irreversible inhibition of these enzymes. mdpi.com Some studies have also shown that rivastigmine can suppress inflammation by decreasing the production of pro-inflammatory cytokines. mdpi.com

The pyran nucleus is a common scaffold in a variety of pharmacologically active compounds, and its derivatives are being explored for neuroprotective effects, which often involves the modulation of enzymes like cholinesterases. nih.gov However, the inhibitory activity is highly dependent on the specific substitutions on the pyran ring.

Interactions with Metabolic Pathways

The interaction of 2H-pyran-2-one derivatives with metabolic pathways is an emerging area of research. As previously mentioned, 6-pentyl-2H-pyran-2-one (6PP) has been shown to influence the TOR pathway, a central regulator of metabolism and growth. mdpi.com The study on P. litchii demonstrated that 6PP treatment led to significant changes in the expression of genes involved in this pathway, suggesting a direct or indirect interaction with metabolic regulation. mdpi.com

The core TOR pathway is involved in processes such as ribosome biogenesis, translation, and transcription, all of which are fundamental to cellular metabolism. mdpi.com The ability of a 2H-pyran-2-one derivative to modulate this pathway suggests that these compounds could have broader effects on cellular metabolic processes.

Analytical Methodologies for 2h Pyran 2 One, 6 Butyl Analysis and Isolation

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone in the analytical workflow of 2H-Pyran-2-one, 6-butyl-. Various chromatographic methods offer distinct advantages in terms of resolution, speed, and application, from analytical-scale quantification to preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC) for Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of 2H-pyran-2-one derivatives. Reverse-phase HPLC (RP-HPLC) is particularly effective for the separation of these compounds.

A typical RP-HPLC method for the analysis of 6-pentyl-2H-pyran-2-one, a close structural analog of 2H-Pyran-2-one, 6-butyl-, utilizes a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid such as phosphoric acid to improve peak shape. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile acids like formic acid are used instead of phosphoric acid. sielc.com This HPLC method is not only suitable for analytical purposes but is also scalable for preparative separation, enabling the isolation of impurities. sielc.com

Table 1: HPLC Parameters for the Analysis of a 2H-Pyran-2-one Analog

Parameter Value
Compound 6-Pentyl-2H-pyran-2-one
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV or Mass Spectrometry (MS)

| Application | Analytical and Preparative Separation |

This table summarizes typical HPLC conditions for the analysis of a compound structurally similar to 2H-Pyran-2-one, 6-butyl-. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For faster analysis times without compromising resolution, Ultra-Performance Liquid Chromatography (UPLC) is an advantageous alternative. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and consequently, more rapid separations. The principles of separation remain similar to HPLC, often employing reverse-phase chemistry. The use of smaller 3 µm particle columns is available for fast UPLC applications in the analysis of 6-pentyl-2H-pyran-2-one. sielc.com

Gas Chromatography/Mass Spectrometry (GC/MS) for Volatile Analysis

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including various pyran derivatives. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected and identified by the mass spectrometer.

In the analysis of volatile profiles in complex matrices like beverages or food, GC/MS is indispensable. agriculturejournals.cznih.gov For instance, in the analysis of beer volatiles, a DB5 column is often used to achieve maximum sensitivity for a wide range of compounds. agriculturejournals.cz The temperature of the ion source is typically maintained around 230°C with an electron ionizing energy of 70 eV. agriculturejournals.cznih.gov Qualitative identification is achieved by comparing the mass spectrum of an analyte with established libraries such as the NIST library. agriculturejournals.czfmach.it

For certain applications, derivatization may be employed to improve the chromatographic properties of the analyte. For example, methanol (B129727) can be derivatized with 3,4-Dihydro-2H-pyran (DHP) to form 2-methoxytetrahydropyran, which is then analyzed by GC/MS. researchgate.net

Table 2: Typical GC/MS Parameters for Volatile Compound Analysis

Parameter Value
Column HP-5MS or equivalent
Carrier Gas Helium
Injector Temperature 250 - 260 °C
Ion Source Electron Impact (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C

| Mass Range | m/z 30-540 amu or similar |

This table presents common GC/MS conditions applicable to the analysis of volatile pyran derivatives. nih.govfmach.it

High-Speed Countercurrent Chromatography (HSCCC) for Isolation

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative isolation and purification of natural products and other complex mixtures. Unlike traditional column chromatography, HSCCC avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption and sample denaturation. The separation is based on the differential partitioning of the analytes between two immiscible liquid phases. While specific applications of HSCCC for the isolation of 2H-Pyran-2-one, 6-butyl- are not detailed in the provided context, its utility for separating compounds with similar polarities makes it a potentially valuable tool.

Extraction and Purification Methodologies

The initial step in the analysis of 2H-Pyran-2-one, 6-butyl- from a solid or semi-solid matrix is its efficient extraction. Modern extraction techniques offer significant advantages over traditional methods in terms of speed, solvent consumption, and automation.

Accelerated Solvent Extraction (ASE) for Efficient Isolation

Accelerated Solvent Extraction (ASE) is a highly efficient method for extracting analytes from solid and semi-solid samples. thermofisher.com This technique utilizes conventional solvents at elevated temperatures (up to 200 °C) and pressures (around 1500 psi). americanlaboratory.com The high temperature increases the extraction kinetics, while the high pressure maintains the solvent in its liquid state, leading to rapid and thorough extractions with significantly lower solvent consumption compared to traditional methods like Soxhlet. thermofisher.comyoutube.com

ASE is a fully automated process where the sample is placed in a stainless-steel extraction cell, and the solvent is pumped through it. americanlaboratory.com The resulting extract is collected in a sealed vial, ready for further analysis. americanlaboratory.com This method is recognized by the U.S. EPA (Method 3545) for the extraction of various organic compounds from environmental samples. thermofisher.com Furthermore, ASE can be combined with in-cell cleanup techniques by adding adsorbents like alumina (B75360) or Florisil to the extraction cell to selectively remove interferences, such as lipids, during the extraction process. americanlaboratory.com

Table 3: Principles of Accelerated Solvent Extraction (ASE)

Parameter Description
Temperature Elevated (up to 200 °C) to increase extraction efficiency. americanlaboratory.com
Pressure High (e.g., 1500 psi) to keep solvents in a liquid state above their boiling point. americanlaboratory.com
Solvents Common organic solvents are used. youtube.com
Automation The process is fully automated, from solvent delivery to extract collection. youtube.com

| Advantages | Faster extraction, lower solvent usage, and the potential for in-line cleanup. americanlaboratory.comthermofisher.com |

This table outlines the key principles and benefits of the Accelerated Solvent Extraction technique.

Future Directions in 2h Pyran 2 One, 6 Butyl Research

Development of Novel Synthetic Routes and Derivatization Strategies

Future research will heavily focus on creating more efficient, versatile, and environmentally friendly methods for synthesizing the 6-substituted 2H-pyran-2-one scaffold. eurekaselect.comnih.gov Current synthetic strategies, while effective, often provide a foundation for significant improvement. The pyran-2-one ring is a valuable building block in organic synthesis due to its susceptibility to nucleophilic attack at positions C-2, C-4, and C-6, allowing for the creation of a wide array of aromatic and heteroaromatic compounds. researchgate.netumich.edu

Key areas for development include:

Greener Synthesis: Implementing green chemistry principles, such as microwave-assisted synthesis, the use of aqueous conditions, ionic liquids, and solvent-free reactions, will be crucial for developing more sustainable production methods. eurekaselect.comnih.gov

Catalytic Systems: The exploration of novel catalysts, including benign and biodegradable options like ceric ammonium (B1175870) nitrate (B79036) (CAN) or magnetic nanocatalysts (e.g., CuFe₂O₄), can lead to higher yields and milder reaction conditions. nih.gov

Derivatization: The 2H-pyran-2-one core is a versatile platform for creating extensive libraries of derivatives. researchgate.netresearchgate.netimist.ma Future work will involve the strategic modification of the 6-butyl chain and substitutions at other positions on the pyran ring to explore structure-activity relationships. nih.gov This includes creating fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles and pyrano[2,3-b]pyridines, which have shown significant biological activities. nih.govekb.eg Reactions often involve the ring-opening of the pyran nucleus by various nucleophiles, leading to diverse heterocyclic structures. researchgate.netimist.ma

A summary of synthetic strategies for related pyran-2-one structures is presented below.

Strategy Description Key Features Reference
Knoevenagel/Electrocyclization Condensation of 1,3-dicarbonyl compounds with enals.Can be performed in water, suitable for creating pyranocoumarins and pyranoquinolinones. nih.gov
Guareschi–Thorpe Condensation Reaction of cyanoacetamide with a 1,3-diketone.Classical method for producing highly substituted 2-pyridones from pyranone precursors. beilstein-journals.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Energy-efficient, often leads to shorter reaction times and higher yields. eurekaselect.comnih.gov
Carbanion-Induced Ring Transformation Reaction of 2H-pyran-2-ones with compounds like 1,4-cyclohexanedione (B43130) monoethylene ketal.Yields highly functionalized spirocyclic ketals and substituted 2-tetralones. mdpi.com

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While compounds like 6-pentyl-2H-pyran-2-one (a close analogue to the 6-butyl derivative) are known to have antifungal properties, the precise molecular mechanisms are not fully understood. mdpi.com Future research must delve into the molecular interactions that underpin these biological effects.

Key research objectives include:

Target Identification and Validation: A crucial step is to identify the specific molecular targets of 6-butyl-2H-pyran-2-one. For the similar compound 6-pentyl-2H-pyran-2-one (6PP), the TOR (target of rapamycin) pathway has been identified as a key regulator of its antifungal activity against the plant pathogen Peronophythora litchii. mdpi.com Transcriptome analysis revealed that 6PP treatment led to the differential expression of 1428 genes, with 406 being up-regulated and 1022 down-regulated, indicating a broad impact on cellular processes like metabolism, ribosome biogenesis, and transcription. mdpi.com

Enzyme Inhibition Studies: Investigating the inhibitory effects on key enzymes is a priority. For example, various pyran-2-one derivatives have been evaluated as potential inhibitors of HIV-1 reverse transcriptase. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a range of analogues, researchers can map the specific structural features required for biological activity. This involves understanding how modifications to the alkyl chain at C-6 and substitutions at other positions affect target binding and efficacy. nih.gov

Pathway Analysis: Advanced "omics" technologies (genomics, proteomics, metabolomics) can provide a comprehensive view of the cellular pathways affected by the compound. This approach was used to show that 6PP likely enhances TOR pathway activity while suppressing autophagy in P. litchii. mdpi.com Molecular docking studies have also suggested that related compounds, such as 6-heptyl-5,6-dihydro-2H-pyran-2-ones, have a high affinity for the pironetin-binding site of α-tubulin, which may explain their cytotoxic potential. researchgate.net

Advanced Computational Design and Optimization of Analogues

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel 2H-pyran-2-one analogues. mdpi.comamrita.edu By simulating molecular properties and interactions, researchers can prioritize the synthesis of compounds with the highest potential.

Future computational efforts will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the global and local reactivity properties of new derivatives. mdpi.comamrita.edu This includes calculating molecular electrostatic potential (MEP) and average local ionization energies to identify the most reactive sites on the molecule. mdpi.com Such studies can also predict stability, for instance by calculating bond dissociation energies (BDE) for hydrogen abstraction to determine if a compound is susceptible to autoxidation. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are valuable for understanding how these molecules interact with their environment, such as with water or potential drug delivery excipients. mdpi.comamrita.edu These simulations can predict solubility and compatibility with polymers like polyvinylpyrrolidone. mdpi.comamrita.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the potency of unsynthesized analogues, guiding synthetic efforts toward more effective compounds.

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to its molecular target. researchgate.net For instance, docking studies showed that a pyrone-derived ligand could fit into the active site of the LasR protein in Pseudomonas aeruginosa, similar to its natural ligand, explaining its quorum-sensing inhibitory activity. nih.gov Similarly, studies on 6PP revealed that it could bind stably to TOR pathway-related proteins. mdpi.com

A summary of computational methods applied to pyran-2-one research is provided below.

Computational Method Application Insights Gained Reference
DFT Calculations Predicting reactivity and stability.Identification of reactive sites (MEP), prediction of autoxidation susceptibility (BDE). mdpi.com
MD Simulations Assessing interactions with solvents and excipients.Prediction of solubility and compatibility with polymers. mdpi.comamrita.edu
Molecular Docking Predicting binding to biological targets.Elucidation of binding modes for quorum sensing inhibition and cytotoxicity. nih.govresearchgate.net
Thermal Decomposition Analysis Studying reaction mechanisms and kinetics.Revealed that methyl substituents at positions 2, 4, and 6 decrease the activation free energy. mdpi.com

Expansion of Non-Clinical Applications and Their Research Methodologies

The utility of 2H-pyran-2-one, 6-butyl- extends beyond potential therapeutic uses. Future research should explore its application in diverse non-clinical fields, supported by robust analytical and experimental methods.

Potential areas for expansion include:

Agrochemicals: The demonstrated activity of 6-pentyl-2H-pyran-2-one against plant pathogenic fungi and oomycetes highlights a significant opportunity for developing new, potentially eco-friendly fungicides. mdpi.com Future work should screen 6-butyl-2H-pyran-2-one and its derivatives against a broader range of plant pathogens.

Quorum Sensing Inhibition: Pyran-2-one derivatives have been shown to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. nih.gov This suggests potential applications in preventing biofouling on industrial surfaces or as anti-virulence agents to combat antibiotic resistance.

Materials Science: Tetralone-derived compounds, which can be synthesized from 2H-pyran-2-one precursors, exhibit interesting absorption and emission properties. mdpi.com This opens up possibilities for using pyranone-based structures in the development of fluorescent chemosensors for detecting metal ions or in the fabrication of organic light-emitting devices (OLEDs). mdpi.com

Chemical Biology Probes: Due to their defined biological activities, functionalized pyranones could be developed as chemical probes to study complex biological processes, such as the TOR signaling pathway or cytoskeletal dynamics. mdpi.comresearchgate.net

The methodologies for these research areas will involve a combination of in vitro screening assays (e.g., antifungal susceptibility testing, biofilm inhibition assays), advanced spectroscopy and microscopy for materials characterization, and the development of specific bioassays to validate their function as chemical probes.

Q & A

Q. What are the standard synthetic routes for 6-butyl-2H-pyran-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 6-butyl-2H-pyran-2-one derivatives typically involves cyclocondensation reactions or modifications of preexisting pyranone scaffolds. For example, a study synthesized novel 2H-pyran-2-one derivatives via microwave-assisted one-pot reactions, optimizing yields by adjusting solvent polarity, temperature (80–120°C), and catalyst loading (e.g., Lewis acids like ZnCl₂) . Key steps include:

  • Knoevenagel condensation to form the α,β-unsaturated lactone core.
  • Alkylation at the 6-position using butyl halides or Grignard reagents.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
    Yield optimization requires monitoring by TLC and spectroscopic validation (e.g., ¹H NMR in CDCl₃, as shown in Figure S1 ).

Q. How is 6-butyl-2H-pyran-2-one structurally characterized using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : Proton assignments are critical. For 6-butyl derivatives, the butyl chain protons appear as a triplet (~δ 0.9 ppm, CH₃), multiplet (~δ 1.3–1.5 ppm, CH₂), and a triplet near δ 2.5 ppm (CH₂ adjacent to the lactone) .
  • 2D NMR : HSQC and HMBC correlate protons to adjacent carbons. For instance, HMBC can confirm lactone carbonyl (δ ~170 ppm) connectivity to the butyl chain .

  • IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the lactone moiety.

Q. What safety protocols are essential when handling 6-butyl-2H-pyran-2-one?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation (respiratory irritant, GHS Category 3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design assays to evaluate 6-butyl-2H-pyran-2-one’s bioactivity (e.g., antiviral properties)?

Methodological Answer:

  • Target Selection : Prioritize targets like HIV-1 reverse transcriptase (RT), as pyranones inhibit RT by competing with dNTP binding .
  • In Vitro Assays :
    • RT Inhibition : Use a colorimetric ELISA to measure dNTP incorporation inhibition (IC₅₀ values <10 µM indicate potency) .
    • Cytotoxicity : Test on MT-4 cells (CC₅₀ >100 µM suggests selectivity) .
  • Data Validation : Compare with positive controls (e.g., nevirapine) and validate via dose-response curves.

Q. How can contradictory spectroscopic data for 6-butyl-2H-pyran-2-one derivatives be resolved?

Methodological Answer: Contradictions often arise from solvent effects or impurities. Strategies include:

  • Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) consistently .
  • 2D NMR : Resolve overlapping signals via HSQC/HMBC (e.g., distinguishing butyl CH₂ from lactone protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₄O₂ for 6-butyl derivatives) to rule out impurities .

Q. What strategies enhance the structure-activity relationship (SAR) of 6-butyl-2H-pyran-2-one derivatives?

Methodological Answer:

  • Substituent Variation : Modify the butyl chain length (e.g., hexyl vs. propyl) to assess hydrophobicity effects on bioactivity .
  • Bioisosteric Replacement : Replace the lactone oxygen with sulfur to test metabolic stability .
  • Crystallography : Solve X-ray structures to correlate substituent conformation with activity (e.g., planar vs. puckered lactone rings) .

Q. How can microbial metabolism studies elucidate 6-butyl-2H-pyran-2-one’s biotransformation pathways?

Methodological Answer:

  • Biotransformation Assays : Incubate with Colletotrichum capsici and monitor via LC-MS. Key findings include lactone cleavage into hydroxyl and propyl groups (observed via ¹H NMR δ 1.86 ppm, Ar-CH₂-CH₂-CH₂-OH) .
  • Metabolite Identification : Use HOMOCOSY to trace proton-proton correlations in degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.